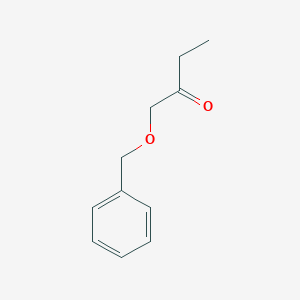

1-(苯甲氧基)丁-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Benzyloxy)butan-2-one is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .

Molecular Structure Analysis

The InChI code for 1-(Benzyloxy)butan-2-one is 1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

1-(Benzyloxy)butan-2-one is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.科学研究应用

Enantioselective Aminomethylation

1-(Benzyloxy)butan-2-one can be used in the enantioselective aminomethylation process . This process involves a three-component reaction of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . This method provides a simple way to synthesize chiral propargyl-containing amines .

Synthesis of Chiral Nitrogen-Containing Compounds

The catalytic asymmetric Mannich reaction, which uses 1-(Benzyloxy)butan-2-one, is one of the most convenient methods for the synthesis of chiral nitrogen-containing compounds . These compounds are used as building blocks in the synthesis of many natural nitrogen-containing compounds and optically pure medicines .

The Mannich reaction, which involves 1-(Benzyloxy)butan-2-one, provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing an active hydrogen atom . Many Mannich bases have useful pharmacological properties, including antimicrobial, cytotoxic, antitumor, and analgesic activities .

Synthesis of Chiral Propargyl-Containing Amines

1-(Benzyloxy)butan-2-one can be used in the enantioselective three-component reaction with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . This reaction affords the corresponding anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields .

Formation of New C–C Bond

The Mannich reaction involving 1-(Benzyloxy)butan-2-one can also be used to form a new C–C bond . This reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis .

Preparation of Pharmaceuticals and Natural Products

The Mannich reaction, which uses 1-(Benzyloxy)butan-2-one, is widely used for the preparation of pharmaceuticals and natural products . The products of this reaction play an important role in the modern pharmaceutical industry .

安全和危害

1-(Benzyloxy)butan-2-one is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas or outdoors .

Relevant Papers The relevant papers retrieved discuss the synthesis and glycosidase inhibition of broussonetine M and its analogues , and the enantioselective aminomethylation of 1-(Benzyloxy)propan-2-one . These papers could provide further insights into the properties and potential applications of 1-(Benzyloxy)butan-2-one.

作用机制

Target of Action

It is known to participate in reactions such as the mannich reaction , which is widely used in the preparation of pharmaceuticals and natural products .

Mode of Action

The mode of action of 1-(Benzyloxy)butan-2-one involves its participation in the Mannich reaction . This reaction is a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .

Biochemical Pathways

The biochemical pathways affected by 1-(Benzyloxy)butan-2-one are related to the Mannich reaction . This reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis . It plays a significant role in the modern pharmaceutical industry and is used in the development of asymmetric methods for the synthesis of drugs under environmentally benign conditions .

Result of Action

The result of the action of 1-(Benzyloxy)butan-2-one is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products are formed through a three-component enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in aqueous medium in the presence of pseudoephedrine as a chiral catalyst .

Action Environment

The action of 1-(Benzyloxy)butan-2-one is influenced by the environment in which the reaction takes place. For instance, the reaction is carried out in an aqueous medium , which is a useful solvent for organic synthesis due to its safety and low cost . The reaction also requires the presence of a chiral catalyst, pseudoephedrine .

属性

IUPAC Name |

1-phenylmethoxybutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOKDBPSOMEMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)COCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)butan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2584275.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2584279.png)

![N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2584286.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)